1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of trifluorophenyl and oxabicyclohexane moieties contributes to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be catalyzed by photochemistry, utilizing blue LED irradiation and an organic or iridium photoredox catalyst . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it feasible for large-scale manufacturing. Photochemical methods are particularly advantageous due to their ability to produce complex bicyclic structures with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating psychiatric disorders and cancer.
Material Science: The unique bicyclic structure and fluorinated aromatic ring make it suitable for developing advanced materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical scaffolds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The bicyclic structure contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms and substituents.
Bicyclo[2.2.1]heptanes: Another class of bicyclic compounds with distinct chemical properties and applications.
Fluorinated Aromatics: Compounds with fluorinated aromatic rings exhibit similar reactivity and stability, making them useful in medicinal chemistry and material science.
Uniqueness
1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its combination of a trifluorophenyl group and an oxabicyclohexane structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C13H11F3O3 |
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Molecular Weight |
272.22 g/mol |
IUPAC Name |
1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3O3/c1-12-4-13(5-12,11(17)18)10(19-12)6-2-7(14)9(16)8(15)3-6/h2-3,10H,4-5H2,1H3,(H,17,18) |
InChI Key |
GGDFBDQJMLGCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C(=C3)F)F)F)C(=O)O |
Origin of Product |
United States |
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